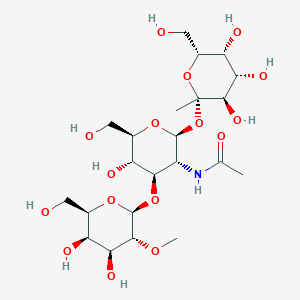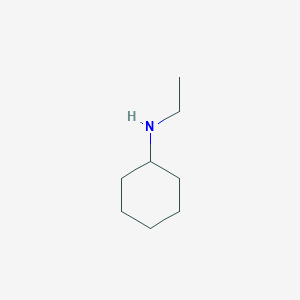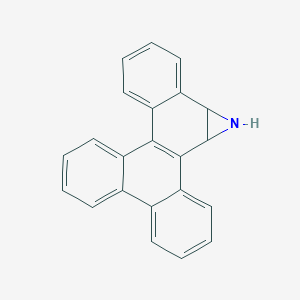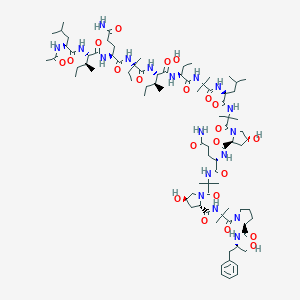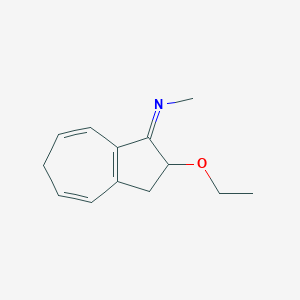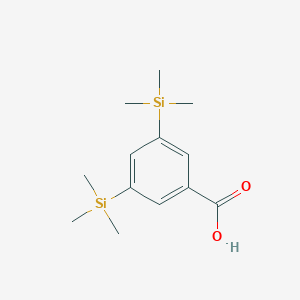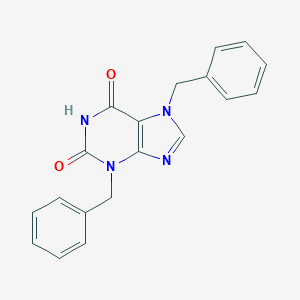
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C19H16N4O2 . It falls under the category of heterocyclic organic compounds .
Synthesis Analysis
The synthesis of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione and its derivatives has been reported in several studies . For instance, one study synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively . Another study reported the use of benzyl protection in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones .Molecular Structure Analysis
The molecular structure of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is characterized by a molecular weight of 332.4 g/mol . The InChI string representation of its structure isInChI=1S/C19H16N4O2/c24-18-16-17 (20-13-22 (16)11-14-7-3-1-4-8-14)23 (19 (25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2, (H,21,24,25) . The compound has a topological polar surface area of 67.2 Ų and a complexity of 500 . Physical And Chemical Properties Analysis
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione has a density of 1.3±0.1 g/cm³ and a molar refractivity of 95.6±0.5 cm³ . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The compound has an ACD/LogP value of 2.73 and an ACD/LogD (pH 7.4) value of 2.81 .Applications De Recherche Scientifique
Inhibitory Activities and Drug Design
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione derivatives have been explored for their potent inhibitory activities, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds are characterized and evaluated for their moderate to good inhibitory activities against DPP-IV, with some compounds showing comparable activity to known controls such as Sitagliptin. The structure-activity relationship of these derivatives is discussed to understand their potential as therapeutic agents (Didunyemi Mo et al., 2015).
Dual PDE4/7 Inhibitors with Anti-inflammatory Activity
Novel butanehydrazide derivatives of purine-2,6-dione have been designed and synthesized as dual PDE4B and PDE7A isoenzyme inhibitors. These compounds exhibit potent inhibitory activities and have potential anti-inflammatory effects by significantly reducing proinflammatory cytokines in vivo. Docking studies highlight the critical role of specific substituents for their dual inhibitory properties (G. Chłoń-Rzepa et al., 2018).
Structural Studies and Molecular Interactions
The crystal structure and molecular interactions of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione derivatives have been studied to understand their binding and functional mechanisms. For example, the crystal structure of theophylline monohydrate, a related compound, reveals the formation of infinite chains through hydrogen-bonded structures, providing insights into its molecular arrangements (Changquan Calvin Sun et al., 2002).
Biosensing and Diagnostic Applications
Xanthine, a structurally related compound to 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione, has been the focus of biosensing methods for its determination, relevant in food industries and clinical diagnosis for metabolic disorders. Immobilized xanthine oxidase (XOD) based biosensors have emerged as tools for the rapid and sensitive detection of xanthine, indicating their potential in diagnostic applications (C. Pundir & R. Devi, 2014).
Propriétés
IUPAC Name |
3,7-dibenzylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-16-17(20-13-22(16)11-14-7-3-1-4-8-14)23(19(25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMANCBOGUXSDSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325665 |
Source


|
| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
CAS RN |
139927-86-9 |
Source


|
| Record name | 3,7-Dihydro-3,7-bis(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139927-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
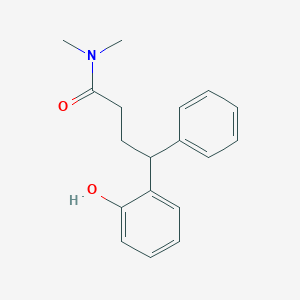
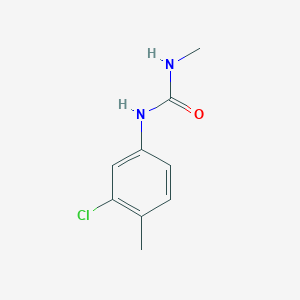
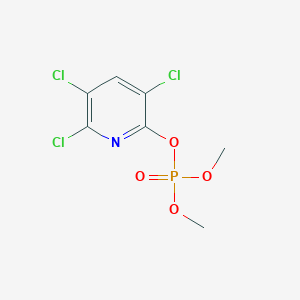
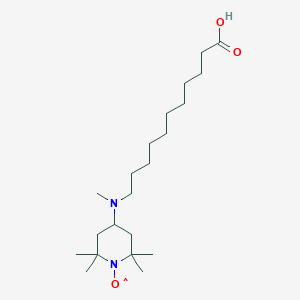
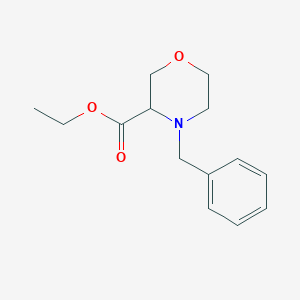
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
